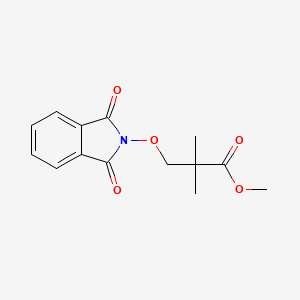
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate typically involves the reaction of 1,3-dioxo-1,3-dihydro-isoindole with 2,2-dimethyl-propionic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.
Scientific Research Applications
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme reactions and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate include:
- 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester
- 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific reactivity and stability. This makes it particularly useful in certain chemical reactions and applications where other compounds may not perform as well.
Properties
Molecular Formula |
C14H15NO5 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H15NO5/c1-14(2,13(18)19-3)8-20-15-11(16)9-6-4-5-7-10(9)12(15)17/h4-7H,8H2,1-3H3 |
InChI Key |
FUNQVKNZKSAPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CON1C(=O)C2=CC=CC=C2C1=O)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














